An In-depth Technical Guide to 4-Formylpiperazine-1-carbothioamide: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Formylpiperazine-1-carbothioamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical overview of 4-formylpiperazine-1-carbothioamide, a heterocyclic compound of growing interest in medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and explore its potential applications, particularly in the realm of drug discovery and development.
Introduction: The Significance of the Piperazine-Carbothioamide Scaffold
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs.[1][2] Its versatile nature allows for the modulation of physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles.[3] When combined with a carbothioamide (thiourea) group, the resulting scaffold, as seen in 4-formylpiperazine-1-carbothioamide, presents a unique combination of functionalities. Thiosemicarbazides and their derivatives are known for their diverse biological activities, including antimicrobial, and anticancer properties, often attributed to their ability to chelate metal ions.[4][5]
The formyl group attached to the piperazine nitrogen further modifies the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity for biological targets. This guide aims to provide a detailed understanding of this specific derivative, consolidating available scientific knowledge to aid researchers in its application.
Physicochemical and Spectral Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key properties of 4-formylpiperazine-1-carbothioamide.
| Property | Value | Source |
| Molecular Formula | C6H11N3OS | Inferred from structure |
| Molecular Weight | 173.24 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in polar organic solvents like DMSO and DMF. Limited solubility in water. | General knowledge of similar structures |
| Melting Point | Not explicitly reported, but related thiosemicarbazides melt in the range of 180-250 °C.[4][6] | [4][6] |
Spectral Data Interpretation:
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¹H NMR: Protons on the piperazine ring would appear as multiplets in the range of 2.5-4.0 ppm. The formyl proton would be a singlet around 8.0 ppm. The NH and NH₂ protons of the carbothioamide group would appear as broad singlets at lower fields.
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¹³C NMR: The carbonyl carbon of the formyl group would be observed around 160-165 ppm, and the thiocarbonyl carbon (C=S) would be in the range of 180-185 ppm. The piperazine ring carbons would appear between 40-50 ppm.
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IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations around 3100-3400 cm⁻¹, a C=O stretching vibration for the formyl group around 1650-1670 cm⁻¹, and a C=S stretching vibration around 1100-1300 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of the compound.
Below is a diagram illustrating the chemical structure of 4-Formylpiperazine-1-carbothioamide.
Caption: Chemical structure of 4-Formylpiperazine-1-carbothioamide.
Synthesis and Reactivity
The synthesis of 4-formylpiperazine-1-carbothioamide can be approached through several established synthetic routes for thiosemicarbazide derivatives. A common and effective method involves the reaction of a corresponding hydrazine with an isothiocyanate.
Synthetic Pathway
A plausible and efficient synthesis involves a two-step process starting from 1-formylpiperazine.
Step 1: Formation of 1-Formyl-4-aminopiperazine
This step would likely involve the nitrosation of 1-formylpiperazine followed by reduction of the N-nitroso intermediate to the corresponding hydrazine.
Step 2: Reaction with Thiophosgene or a Thiocarbamoylating Agent
The resulting 1-formyl-4-aminopiperazine can then be reacted with thiophosgene or a more manageable thiocarbamoylating agent, such as ammonium thiocyanate, to yield the final product, 4-formylpiperazine-1-carbothioamide.
An alternative one-pot synthesis could involve the reaction of 1-formylpiperazine with a source of thiocarbamoyl azide.
The following diagram outlines a proposed synthetic workflow.
Caption: Proposed synthetic workflow for 4-Formylpiperazine-1-carbothioamide.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on established methods for the synthesis of similar thiosemicarbazide derivatives.[4][9]
Materials:
-
1-Formylpiperazine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Zinc dust (Zn)
-
Acetic acid (AcOH)
-
Ammonium thiocyanate (NH₄SCN)
-
Ethanol
-
Diethyl ether
Procedure:
-
Synthesis of 1-Formyl-4-aminopiperazine:
-
Dissolve 1-formylpiperazine in dilute hydrochloric acid and cool the solution to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture for 1-2 hours at low temperature.
-
To the resulting solution of 1-formyl-4-nitrosopiperazine, slowly add zinc dust in portions, followed by the dropwise addition of acetic acid, keeping the temperature below 20 °C.
-
After the addition, stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove excess zinc, and neutralize the filtrate with a suitable base (e.g., NaOH) to precipitate the product.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain crude 1-formyl-4-aminopiperazine.
-
-
Synthesis of 4-Formylpiperazine-1-carbothioamide:
-
Dissolve the crude 1-formyl-4-aminopiperazine in ethanol.
-
Add an equimolar amount of ammonium thiocyanate and reflux the mixture for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the solid product, wash with cold ethanol and then diethyl ether, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 4-formylpiperazine-1-carbothioamide.
-
Note: This is a generalized protocol and requires optimization for specific laboratory conditions. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Potential Applications in Drug Discovery
The unique structural features of 4-formylpiperazine-1-carbothioamide make it an attractive candidate for various applications in drug discovery and development. The piperazine moiety can improve pharmacokinetic properties, while the thiosemicarbazide core is a known pharmacophore for several biological activities.[10][11]
Anticancer Activity
Thiosemicarbazide derivatives have demonstrated significant potential as anticancer agents.[5] Their proposed mechanism of action often involves the chelation of essential metal ions like iron and copper within cancer cells, leading to the inhibition of enzymes crucial for cell proliferation, such as ribonucleotide reductase.[5] The piperazine ring can be further functionalized to enhance selectivity and potency against specific cancer cell lines.[12][13]
The following diagram illustrates a potential mechanism of action for thiosemicarbazide derivatives as anticancer agents.
Caption: Proposed anticancer mechanism of thiosemicarbazide derivatives.
Antimicrobial Activity
The thiosemicarbazide scaffold is also a key component in many compounds with potent antimicrobial activity.[4] They have been shown to be effective against a range of bacteria and fungi. The mechanism of action is thought to involve the disruption of essential enzymatic processes within the microbial cells. The piperazine moiety can be modified to improve the spectrum of activity and overcome resistance mechanisms.[11]
Other Potential Therapeutic Areas
Derivatives of piperazine and thiosemicarbazide have been investigated for a variety of other therapeutic applications, including:
The versatility of the 4-formylpiperazine-1-carbothioamide scaffold allows for the generation of diverse chemical libraries for screening against a wide range of biological targets.
Conclusion and Future Directions
4-Formylpiperazine-1-carbothioamide is a molecule with significant potential in the field of medicinal chemistry. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a range of promising biological activities. Further research is warranted to fully elucidate its chemical properties, optimize its synthesis, and explore its therapeutic potential through comprehensive biological screening and structure-activity relationship (SAR) studies. The insights provided in this guide aim to serve as a valuable resource for researchers embarking on the investigation of this and related compounds.
References
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- EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google Patents. (n.d.).
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